![molecular formula C19H12ClNO2 B5878167 N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide: is a synthetic organic compound that belongs to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core structure, which is fused with a carboxamide group and a 4-chlorophenyl substituent. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.
Introduction of Carboxamide Group: The carboxamide group can be introduced through a reaction with an appropriate amine, such as 4-chloroaniline, under suitable reaction conditions.
Final Product Formation: The final product, this compound, is obtained after purification and characterization steps, such as column chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The naphthofuran core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents can be utilized.
Coupling: Palladium catalysts and boronic acids under Suzuki coupling conditions are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied as a potential melanin concentrating hormone receptor 1 (MCH-R1) antagonist, which could be useful in the treatment of obesity and related metabolic disorders.
Anticancer Research: Derivatives of the compound have demonstrated anticancer activity, making it a candidate for further investigation in oncology.
Antimicrobial Activity: The compound and its derivatives have shown antimicrobial properties, which could be explored for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
MCH-R1 Antagonism: The compound binds to the melanin concentrating hormone receptor 1 (MCH-R1), inhibiting its activity and thereby reducing appetite and promoting weight loss.
PTP1B Inhibition: By inhibiting protein tyrosine phosphatase 1B (PTP1B), the compound enhances insulin signaling and glucose uptake, which can help in managing diabetes mellitus.
Anticancer Mechanism: The compound induces apoptosis and inhibits cell proliferation in cancer cells through various pathways, including the inhibition of tumor necrosis factor (TNF-α) production.
Comparison with Similar Compounds
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds share a similar core structure but differ in the position of the carboxamide group and the nature of the substituents.
Dibenzo[b,d]furan Derivatives: These compounds have a dibenzo[b,d]furan core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its specific structural features and its potential as a multi-target therapeutic agent.
Properties
IUPAC Name |
N-(4-chlorophenyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c20-13-6-8-14(9-7-13)21-19(22)18-11-16-15-4-2-1-3-12(15)5-10-17(16)23-18/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGCCKBVXZPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
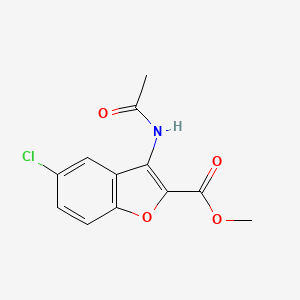

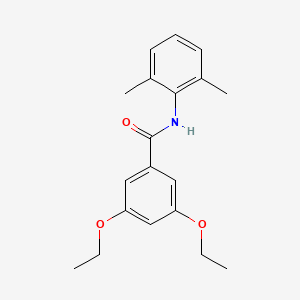
![4-ethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
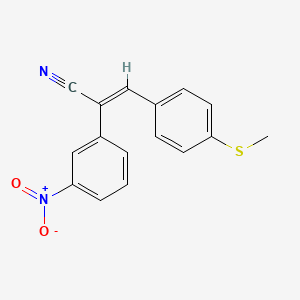
![N-[(3-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5878134.png)
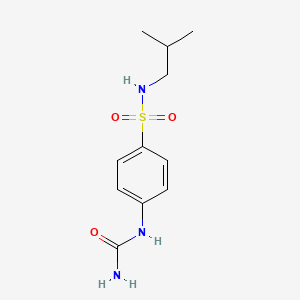
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)
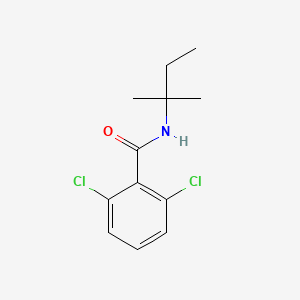
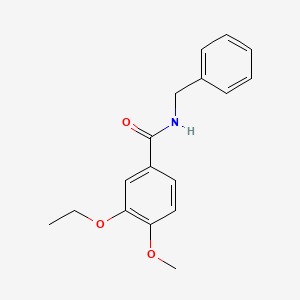
![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
